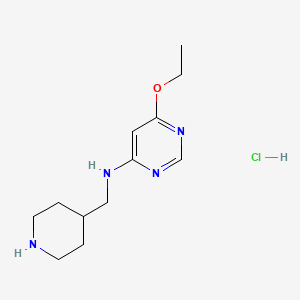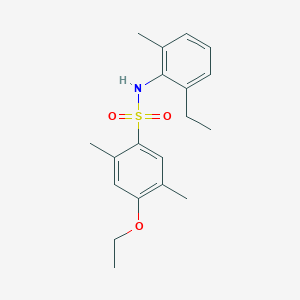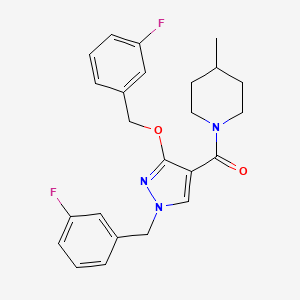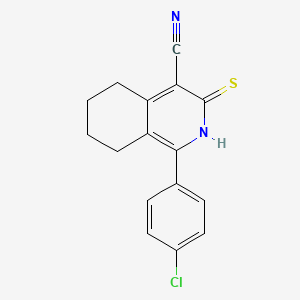
1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (abbreviated as CTIC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTIC is a member of the isoquinoline family of compounds and is known to exhibit a range of biological activities that make it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to inhibit the replication of viruses by interfering with viral RNA synthesis. This compound has also been shown to possess antibacterial activity by disrupting bacterial cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. This compound has also been found to modulate the expression of various genes involved in inflammation and oxidative stress. In animal studies, this compound has been found to exhibit neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been optimized for high yields and purity. This compound also exhibits a range of biological activities, making it a versatile compound for use in various assays. However, this compound has some limitations, including its solubility and stability. This compound is insoluble in water and requires the use of organic solvents for experimentation. It is also prone to degradation under certain conditions, which can affect its activity.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile. One area of interest is the development of this compound-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more potent and specific compounds. Additionally, the optimization of the synthesis of this compound and the development of new synthetic routes could improve the efficiency and scalability of its production. Overall, this compound is a promising compound with significant potential for scientific research and drug development.
Synthesemethoden
The synthesis of 1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves the reaction of 4-chlorobenzaldehyde with 2-mercaptoethylamine to form 1-(4-chlorophenyl)-3-mercapto-2-propen-1-one. This intermediate compound is then subjected to a cyclization reaction with tetrahydroisoquinoline-4-carbonitrile to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. This compound has also been found to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-11-7-5-10(6-8-11)15-13-4-2-1-3-12(13)14(9-18)16(20)19-15/h5-8H,1-4H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSVRZLHGBJWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC(=S)C(=C2C1)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Methylsulfanyl)-2-[(5-nitrofuran-2-yl)formamido]butanoic acid](/img/structure/B3002657.png)
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3002659.png)

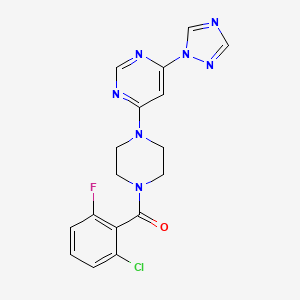
![8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002665.png)
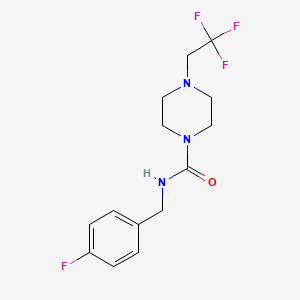
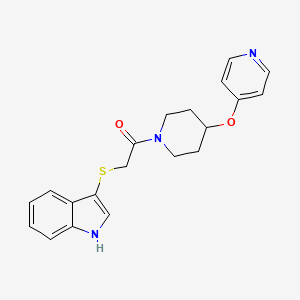
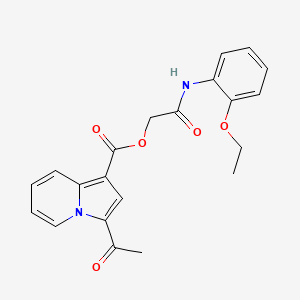

![4-(2-Cyclopentylsulfanylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3002673.png)
